1-methyl-4-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]piperazine 1-methyl-4-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1903340-98-6
VCID: VC6339932
InChI: InChI=1S/C15H22N4O2/c1-17-8-10-18(11-9-17)15(20)19-7-5-13(12-19)21-14-4-2-3-6-16-14/h2-4,6,13H,5,7-12H2,1H3
SMILES: CN1CCN(CC1)C(=O)N2CCC(C2)OC3=CC=CC=N3
Molecular Formula: C15H22N4O2
Molecular Weight: 290.367

1-methyl-4-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]piperazine

CAS No.: 1903340-98-6

Cat. No.: VC6339932

Molecular Formula: C15H22N4O2

Molecular Weight: 290.367

* For research use only. Not for human or veterinary use.

1-methyl-4-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]piperazine - 1903340-98-6

Specification

CAS No. 1903340-98-6
Molecular Formula C15H22N4O2
Molecular Weight 290.367
IUPAC Name (4-methylpiperazin-1-yl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C15H22N4O2/c1-17-8-10-18(11-9-17)15(20)19-7-5-13(12-19)21-14-4-2-3-6-16-14/h2-4,6,13H,5,7-12H2,1H3
Standard InChI Key ITDVZIRIQATPDK-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)N2CCC(C2)OC3=CC=CC=N3

Introduction

Synthesis

The synthesis of 1-methyl-4-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]piperazine typically involves multi-step reactions incorporating:

  • Piperazine Derivatization: Functionalizing piperazine with a methyl group to enhance steric and electronic properties.

  • Pyrrolidine Coupling: Attaching the pyrrolidine moiety via an amide bond formation using reagents like carbodiimides (e.g., EDC·HCl) or acid chlorides.

  • Pyridin-2-yloxy Substitution: Introducing the pyridin-2-yloxy group through nucleophilic substitution or etherification reactions.

General Reaction Scheme:

  • Step 1: Methylation of piperazine using methyl iodide or dimethyl sulfate.

  • Step 2: Coupling with 3-(pyridin-2-yloxy)pyrrolidine carboxylic acid using coupling agents.

  • Step 3: Purification via recrystallization or chromatography.

Drug Discovery

  • The combination of piperazine and pyrrolidine rings is common in bioactive molecules, including enzyme inhibitors and receptor antagonists.

  • The pyridin-2-yloxy group may enhance binding affinity to biological targets due to its aromaticity and hydrogen-bonding capability.

Pharmacological Potential

Compounds with similar scaffolds have been investigated for:

  • Neurological Disorders: Piperazine derivatives are often explored as central nervous system (CNS) agents.

  • Antiviral Activity: Heterocyclic compounds with nitrogen-rich structures may disrupt viral replication processes.

  • Antibacterial Properties: The amide bond and aromatic substituents could interact with bacterial enzymes or membranes.

Analytical Characterization

To confirm the structure and purity of this compound, the following analytical techniques are typically employed:

Table 2: Analytical Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Elucidates the chemical structure (e.g., ^1H-NMR, ^13C-NMR)
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns
Infrared Spectroscopy (IR)Identifies functional groups (e.g., amide C=O stretch)
Elemental AnalysisConfirms the empirical formula

Limitations and Future Directions

While promising, further studies are required to explore:

  • Toxicology and Safety Profiles: Assessing cytotoxicity in cell lines or animal models.

  • Structure-Activity Relationships (SAR): Optimizing functional groups for enhanced biological activity.

  • Synthetic Scalability: Developing cost-effective methods for large-scale production.

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